molecular formula C7H5BrN2O B11888137 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one

7-Bromoimidazo[1,5-a]pyridin-3(2H)-one

Cat. No.: B11888137
M. Wt: 213.03 g/mol
InChI Key: NVBNBWJPRJNDAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromo ketones, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Bromoimidazo[1,5-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the imidazo ring, enhancing their chemical and biological properties .

Scientific Research Applications

7-Bromoimidazo[1,5-a]pyridin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromoimidazo[1,5-a]pyridin-3(2H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

7-bromo-2H-imidazo[1,5-a]pyridin-3-one

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-10-6(3-5)4-9-7(10)11/h1-4H,(H,9,11)

InChI Key

NVBNBWJPRJNDAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CNC2=O)C=C1Br

Origin of Product

United States

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